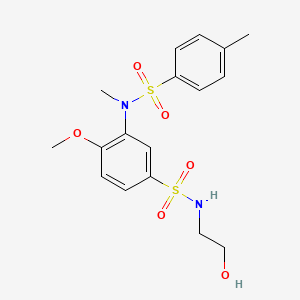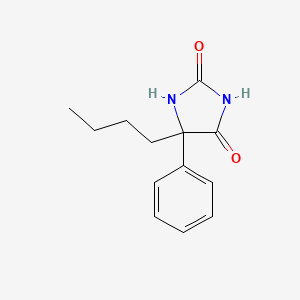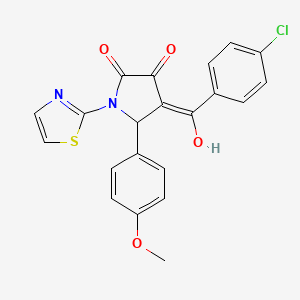![molecular formula C14H15FN4O2 B2402144 5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415473-13-9](/img/structure/B2402144.png)
5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with a molecular formula of C13H13FN4O2 and a molecular weight of 276.271 This compound is notable for its unique structure, which includes a cyclopropyl group, a fluoropyrimidine moiety, and a tetrahydropyrrolo[3,4-c]pyrrole core
準備方法
The synthesis of 5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific synthetic route and reaction conditions can vary, but the general process includes the following steps:
- Preparation of the cyclopropyl-fluoropyrimidine intermediate.
- Coupling of the intermediate with a suitable boron reagent.
- Formation of the tetrahydropyrrolo[3,4-c]pyrrole core through cyclization reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness.
化学反応の分析
5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar compounds to 5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione include other fluoropyrimidine derivatives and tetrahydropyrrolo[3,4-c]pyrrole compounds These compounds share structural similarities but may differ in their chemical properties and biological activities
特性
IUPAC Name |
5-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-18-13(20)8-4-19(5-9(8)14(18)21)12-10(15)11(7-2-3-7)16-6-17-12/h6-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORUOEBZHOUTKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C3=NC=NC(=C3F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(4-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402061.png)

![4-oxo-N-phenethyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2402066.png)
![1-(5-Bromofuran-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2402068.png)
![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)
![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)
![13-chloro-5-(3-phenylsulfanylpropanoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2402076.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402077.png)


![(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2402082.png)


